molecular formula C8H8BrNO3S B1286435 3-Bromoacetyl-benzenesulfonamide CAS No. 17823-33-5

3-Bromoacetyl-benzenesulfonamide

Cat. No.: B1286435
CAS No.: 17823-33-5
M. Wt: 278.13 g/mol
InChI Key: IIIFOFIOMUINIL-UHFFFAOYSA-N
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Description

3-Bromoacetyl-benzenesulfonamide is an organic compound with the molecular formula C8H8BrNO3S It is a derivative of benzenesulfonamide, where a bromoacetyl group is attached to the benzene ring

Scientific Research Applications

3-Bromoacetyl-benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Safety and Hazards

“3-Bromoacetyl-benzenesulfonamide” is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “3-Bromoacetyl-benzenesulfonamide” are not available, similar compounds have shown potential in various areas of research, including as enzyme inhibitors and anticancer agents . Further studies are needed to explore the potential uses of “this compound” in these and other areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoacetyl-benzenesulfonamide typically involves the bromination of acetyl-benzenesulfonamide. One common method is the reaction of benzenesulfonamide with bromoacetyl bromide in the presence of a base such as pyridine. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromoacetyl-benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

    Condensation Reactions: It can participate in condensation reactions with amines to form imines or with alcohols to form esters.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products: The major products formed from these reactions include various substituted benzenesulfonamides, sulfonic acids, and esters, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Bromoacetyl-benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromoacetyl group is reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities.

Comparison with Similar Compounds

  • 4-Trifluoromethyl-benzenesulfonamide
  • 4-Bromobenzonitrile
  • 4-Chlorobenzonitrile
  • 4-Nitrobenzenesulfonamide
  • 4-Nitrobenzenesulfonyl chloride

Comparison: 3-Bromoacetyl-benzenesulfonamide is unique due to its bromoacetyl group, which imparts distinct reactivity compared to other benzenesulfonamide derivatives. This reactivity makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry. Its ability to undergo various chemical reactions and form covalent bonds with biological targets sets it apart from other similar compounds.

Properties

IUPAC Name

3-(2-bromoacetyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3S/c9-5-8(11)6-2-1-3-7(4-6)14(10,12)13/h1-4H,5H2,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIFOFIOMUINIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574791
Record name 3-(Bromoacetyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17823-33-5
Record name 3-(2-Bromoacetyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17823-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromoacetyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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